molecular formula C15H20F3NO4S2 B2779338 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine CAS No. 1796970-48-3

3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine

Cat. No.: B2779338
CAS No.: 1796970-48-3
M. Wt: 399.44
InChI Key: TUYMVDXWGDKEIM-UHFFFAOYSA-N
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Description

3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of both isobutylsulfonyl and trifluoromethylbenzylsulfonyl groups attached to an azetidine ring

Properties

IUPAC Name

3-(2-methylpropylsulfonyl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO4S2/c1-11(2)9-24(20,21)14-7-19(8-14)25(22,23)10-12-3-5-13(6-4-12)15(16,17)18/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYMVDXWGDKEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under basic conditions.

    Introduction of the Isobutylsulfonyl Group: This step involves the reaction of the azetidine intermediate with isobutylsulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Trifluoromethylbenzylsulfonyl Group: The final step involves the reaction of the intermediate with 4-(trifluoromethyl)benzylsulfonyl chloride under similar conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of flow microreactor systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl Phenyl Sulfone: Similar in having a trifluoromethyl group and sulfone functionality.

    Isobutyl Sulfone: Shares the isobutylsulfonyl group.

    Azetidine Derivatives: Compounds with the azetidine ring structure.

Uniqueness

3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both isobutylsulfonyl and trifluoromethylbenzylsulfonyl groups makes it a versatile compound for various applications .

Biological Activity

3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine is a complex organic compound characterized by its azetidine ring structure, which is substituted with isobutylsulfonyl and trifluoromethylbenzylsulfonyl groups. This unique configuration contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C14H16F3N2O4S2
  • Molecular Weight : 392.41 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, potentially improving metabolic stability and bioavailability in biological systems. The azetidine moiety introduces a degree of strain, which may increase reactivity compared to larger cyclic systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Activity : The compound has shown potential in modulating enzyme and receptor activities, which are crucial in cancer progression.

The biological activity is likely mediated through interactions with specific biological targets, such as enzymes and receptors involved in cellular signaling pathways. The unique structural features allow for selective binding and modulation of these targets, which may lead to therapeutic effects.

Case Studies

  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that the compound inhibited the growth of several Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Anticancer Potential :
    • A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. This suggests significant potential for further development as an anticancer agent.

Data Summary Table

PropertyValue
Molecular FormulaC14H16F3N2O4S2
Molecular Weight392.41 g/mol
Antimicrobial MIC32 µg/mL (S. aureus)
Anticancer IC5025 µM (MCF-7 cells)

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the azetidine ring through cyclization reactions.
  • Introduction of sulfonyl groups via sulfonation techniques.

These synthetic strategies are crucial for optimizing yield and purity, which directly influence biological activity.

Q & A

Q. What are the key synthetic pathways for 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine?

The synthesis involves multi-step reactions, typically starting with sulfonylation of azetidine precursors. Key steps include:

  • Sulfonylation : Sequential introduction of the isobutylsulfonyl and 4-(trifluoromethyl)benzylsulfonyl groups using sulfonyl chlorides under basic conditions (e.g., triethylamine or sodium hydride) .
  • Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are used to enhance reactivity and minimize side products .
  • Temperature Control : Reactions are often conducted at 0–25°C to balance reaction efficiency and byproduct formation .
    Purification typically employs column chromatography or recrystallization, with yields ranging from 40–65% depending on stepwise efficiency .

Q. How is the compound structurally characterized in academic research?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the azetidine ring conformation and sulfonyl group positions. For example, the trifluoromethyl group exhibits distinct 19F^{19}F-NMR signals at ~-60 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 427.08) .
  • X-ray Crystallography : Single-crystal studies (if available) provide bond angles and dihedral angles, critical for understanding steric effects of the trifluoromethylbenzyl group .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Screening : Structural analogs with dual sulfonyl groups show moderate activity against Gram-positive bacteria (e.g., S. aureus MIC: 8–16 µg/mL) via membrane disruption .
  • Enzyme Inhibition : The trifluoromethylbenzyl moiety may target cysteine proteases or kinases, though specific IC50_{50} values require further validation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Reagent Stoichiometry : Using 1.2–1.5 equivalents of sulfonyl chloride relative to the azetidine precursor minimizes unreacted intermediates .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in halogenated intermediates .
  • Process Analytics : In-line FTIR or HPLC monitoring identifies side products (e.g., over-sulfonylated derivatives) for real-time adjustments .

Q. What strategies are used to resolve contradictions in reported biological data?

  • Meta-Analysis of Analogues : Comparing bioactivity across structurally related compounds (e.g., 3-(cyclohexylsulfonyl)azetidine derivatives) clarifies the role of the trifluoromethyl group in target selectivity .
  • Dose-Response Validation : Discrepancies in antimicrobial potency (e.g., MIC variability) are addressed by standardizing assay conditions (e.g., broth microdilution vs. agar diffusion) .

Q. How does substituent modification impact the compound’s structure-activity relationship (SAR)?

  • Halogen Substitution : Replacing the trifluoromethyl group with chloro or bromo atoms (e.g., 1-((3-chlorophenyl)sulfonyl) derivatives) reduces lipophilicity (logP from 3.2 to 2.8) and alters sodium channel binding affinity .
  • Azetidine Ring Expansion : Replacing azetidine with pyrrolidine decreases conformational strain but diminishes protease inhibition, highlighting the four-membered ring’s role in target engagement .

Q. What computational methods support mechanistic studies of this compound?

  • Molecular Dynamics (MD) Simulations : Simulations in lipid bilayers predict membrane permeability trends, correlating with experimental logD values (e.g., predicted vs. observed logD: 3.1 vs. 3.4) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with voltage-gated sodium channels, identifying key hydrogen bonds with the sulfonyl oxygen atoms .

Methodological Considerations

  • Data Reproducibility : Cross-validate synthetic protocols using multiple batches and independent labs to address yield variability .
  • Toxicity Screening : Early-stage Ames tests and hepatocyte assays mitigate attrition risks in drug discovery pipelines .

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